molecular formula C35H43KN2O10S2 B015811 Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate CAS No. 762260-71-9

Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

Cat. No.: B015811
CAS No.: 762260-71-9
M. Wt: 755.0 g/mol
InChI Key: OSKVZICMPOKGMR-UHFFFAOYSA-M
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Preparation Methods

1,6-Anhydro-.beta.-D-mannopyranose can be synthesized through various methods. One common synthetic route involves the dehydration of D-mannose under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the anhydro sugar . Industrial production methods may involve similar dehydration processes, optimized for large-scale production.

Chemical Reactions Analysis

1,6-Anhydro-.beta.-D-mannopyranose undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1,6-Anhydro-.beta.-D-mannopyranose into different sugar alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,6-Anhydro-.beta.-D-mannopyranose has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of 1,6-Anhydro-.beta.-D-mannopyranose is not yet fully elucidated. it is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules. These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Comparison with Similar Compounds

1,6-Anhydro-.beta.-D-mannopyranose is unique due to its specific structure and properties. Similar compounds include:

    1,6-Anhydro-.beta.-D-glucopyranose:

    1,6-Anhydro-.beta.-D-galactopyranose: This compound shares a similar structure but differs in the arrangement of hydroxyl groups.

The uniqueness of 1,6-Anhydro-.beta.-D-mannopyranose lies in its specific applications and properties, particularly its role as an organic tracer and its potential therapeutic applications .

Properties

CAS No.

762260-71-9

Molecular Formula

C35H43KN2O10S2

Molecular Weight

755.0 g/mol

IUPAC Name

potassium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1

InChI Key

OSKVZICMPOKGMR-UHFFFAOYSA-M

SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Synonyms

1-(5-Carboxypentyl)-2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium, Potassium Salt; 

Origin of Product

United States

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